molecular formula C12H18N2O B4893593 2-methyl-N-(pyridin-2-ylmethyl)pentanamide CAS No. 6205-04-5

2-methyl-N-(pyridin-2-ylmethyl)pentanamide

Cat. No.: B4893593
CAS No.: 6205-04-5
M. Wt: 206.28 g/mol
InChI Key: ZHPYIOVVVAOOHQ-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-2-ylmethyl)pentanamide is an organic compound with the molecular formula C12H18N2O It is a derivative of pentanamide, featuring a pyridin-2-ylmethyl group attached to the nitrogen atom and a methyl group on the second carbon of the pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)pentanamide typically involves the reaction of 2-methylpentanoyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-2-ylmethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-methyl-N-(pyridin-2-ylmethyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)pentanamide involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can bind to metal ions or proteins, influencing their activity. The compound may also interact with enzymes, modulating their catalytic functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methyl-N-(pyridin-2-ylmethyl)pentanamide
  • N-(pyridin-2-ylmethyl)pentanamide

Uniqueness

2-methyl-N-(pyridin-2-ylmethyl)pentanamide is unique due to the presence of both a methyl group on the pentanamide chain and a pyridin-2-ylmethyl group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-6-10(2)12(15)14-9-11-7-4-5-8-13-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPYIOVVVAOOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387457
Record name 2-methyl-N-(pyridin-2-ylmethyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6205-04-5
Record name 2-methyl-N-(pyridin-2-ylmethyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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